Ethyl 6-methylquinazoline-1(2H)-carboxylate
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Overview
Description
Ethyl 6-methylquinazoline-1(2H)-carboxylate is a quinazoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry Quinazolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methylquinazoline-1(2H)-carboxylate typically involves the condensation of 2-aminobenzamide with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methylquinazoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinazoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 6-methylquinazoline-1(2H)-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-methylquinazoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: Another diazanaphthalene with similar structural features but different biological activities.
Cinnoline: A benzodiazine isomer with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the methyl substitution on the quinazoline ring enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
919769-95-2 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 6-methyl-2H-quinazoline-1-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)14-8-13-7-10-6-9(2)4-5-11(10)14/h4-7H,3,8H2,1-2H3 |
InChI Key |
KBLZIADXQWIXJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CN=CC2=C1C=CC(=C2)C |
Origin of Product |
United States |
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